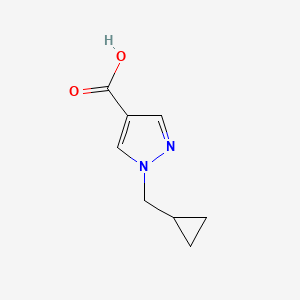1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1103427-25-3
Cat. No.: VC3062870
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1103427-25-3 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) |
| Standard InChI Key | CBBXSDWRLKFMCW-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=C(C=N2)C(=O)O |
| Canonical SMILES | C1CC1CN2C=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Basic Properties
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazole core with a cyclopropylmethyl substituent at the N-1 position and a carboxylic acid group at the 4-position. The compound is registered with CAS number 1103427-25-3 and European Community (EC) Number 860-623-6 . This organic molecule belongs to the broader class of pyrazole derivatives, which have gained significant interest in pharmaceutical research due to their diverse biological activities.
Structural Parameters and Identification
The molecular structure of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid consists of three primary components: a pyrazole ring, a cyclopropylmethyl group, and a carboxylic acid moiety. The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 1103427-25-3 |
| EC Number | 860-623-6 |
| InChI Key | CBBXSDWRLKFMCW-UHFFFAOYSA-N |
The pyrazole ring forms the core structure, with the cyclopropylmethyl group attached to one of the nitrogen atoms (N-1 position) and the carboxylic acid group at the carbon in the 4-position. This arrangement contributes to the compound's unique chemical properties and potential biological activities .
Physical and Chemical Properties
The physical and chemical properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid are essential for understanding its behavior in various environments and applications. Though comprehensive experimental data for this specific compound is limited in the available literature, we can identify several key characteristics based on its structure and chemical class.
Solubility and Acid-Base Properties
As a carboxylic acid derivative, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid possesses acidic properties due to the carboxyl group. This functional group is likely to ionize in aqueous solutions, affecting the compound's solubility profile across different pH ranges. The compound is expected to show enhanced solubility in basic aqueous solutions due to the formation of carboxylate salts and in polar organic solvents due to its relatively moderate polarity.
Stability and Reactivity
| Hazard Code | Description | Category |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
These classifications indicate that the compound requires appropriate handling precautions to minimize potential health risks .
Structural Analogs and Related Compounds
Examining structural analogs of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid provides valuable insights into structure-activity relationships and potential applications of this compound class.
Cyclopropyl-Containing Analogs
Several analogs of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid incorporating the cyclopropylmethyl group but with additional functional groups have been reported in the literature. One notable example is 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2091591-78-3), which contains a trifluoromethyl group at the 3-position of the pyrazole ring . This structural modification significantly alters the electronic properties of the molecule, potentially influencing its biological activity profile.
Another related compound is 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2097984-68-2), which features a thiophene ring at the 3-position. The incorporation of this additional heterocycle creates a more complex electronic system that may confer distinct pharmacological properties.
Alternative N-Alkyl Pyrazole Derivatives
The N-alkyl substituent on the pyrazole ring significantly influences the physicochemical properties of these compounds. A closely related derivative is 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154881-80-7), which differs from our target compound by having a cyclohexylmethyl group rather than a cyclopropylmethyl group at the N-1 position . The larger, more conformationally flexible cyclohexyl ring likely impacts the compound's lipophilicity, membrane permeability, and potential binding interactions with biological targets.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid | C₈H₁₀N₂O₂ | 166.18 g/mol | Base compound |
| 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₉H₉F₃N₂O₂ | 234.17 g/mol | Trifluoromethyl at C-3 |
| 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | C₁₂H₁₂N₂O₂S | 248.3 g/mol | Thiophen-2-yl at C-3 |
| 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₁₆N₂O₂ | 208.26 g/mol | Cyclohexylmethyl at N-1 |
Synthesis and Preparation Methods
N-Alkylation of Pyrazole Precursors
One common approach would involve the alkylation of an appropriate pyrazole-4-carboxylic acid or ester precursor with cyclopropylmethyl bromide or another suitable alkylating agent. This reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like DMF or acetone . The general reaction scheme would be:
-
Preparation of pyrazole-4-carboxylic acid or its ester
-
N-alkylation with cyclopropylmethyl bromide using K₂CO₃ as a base
-
If an ester intermediate is used, hydrolysis to obtain the carboxylic acid
Cyclization Approaches
An alternative method might involve the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by functionalization to introduce the carboxylic acid group and N-alkylation. This approach is commonly used for the synthesis of substituted pyrazoles and could be adapted for our target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume